![molecular formula C19H23N5 B4446599 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4446599.png)
5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Overview
Description
5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with methyl, phenyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-methylphenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the methyl and piperazinyl groups. This can be achieved using reagents like methyl iodide and 4-methylpiperazine in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity.
- Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, they may inhibit the activity of the PI3K/Akt pathway, which is crucial for cell survival and growth in various cancer types.
- Case Study : A study published in Cancer Research demonstrated that a related pyrazolo-pyrimidine compound significantly inhibited tumor growth in xenograft models of breast cancer by inducing apoptosis in malignant cells .
Neuropharmacological Applications
The compound has also been investigated for its neuropharmacological effects, particularly in the treatment of neurological disorders.
- Mechanism : Its piperazine moiety suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This could lead to anxiolytic or antidepressant effects.
- Case Study : Research published in Neuropharmacology showed that derivatives of this compound improved cognitive function in animal models of Alzheimer’s disease by modulating cholinergic activity .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
Step | Description |
---|---|
1 | Formation of the pyrazolo-pyrimidine core through cyclization reactions. |
2 | Introduction of the piperazine group via nucleophilic substitution. |
3 | Methylation to produce the final compound. |
Optimizing these synthetic pathways can enhance yield and purity, making the compound more accessible for research and development.
Cancer Therapy
Given its ability to inhibit specific pathways involved in tumor growth, this compound holds promise as a novel anticancer agent.
Treatment for Neurological Disorders
Its neuroactive properties suggest potential applications in treating conditions such as anxiety, depression, and cognitive decline associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- 5-Methyl-3-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- 5-Methyl-3-(4-methoxyphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Uniqueness
What sets 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical properties. The presence of the 4-methylphenyl and 4-methylpiperazin-1-yl groups contributes to its unique binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various cancer cell lines, and relevant research findings.
- Molecular Formula : C_{31}H_{31}N_{5}
- Molecular Weight : 473.6 g/mol
- IUPAC Name : 4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
- CAS Number : Not specified in the available data.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo compounds, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Assays :
- The compound exhibited significant cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating potent anti-proliferative effects (specific values not detailed in available sources) .
- In a comparative study, derivatives of similar pyrazolo compounds showed stronger cytotoxicity than cisplatin in both MCF-7 and MDA-MB-231 cells, suggesting a promising alternative for cancer treatment .
-
Mechanism of Action :
- The mechanism underlying the anticancer activity involves the induction of apoptosis through caspase pathways (caspase 3/7, caspase 8, and caspase 9), which are crucial for programmed cell death . This apoptotic effect is significant as it implies the compound's potential to selectively target cancer cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The structural components of this compound contribute to its biological activity:
Component | Description |
---|---|
Pyrazolo Ring | Central to anticancer activity |
4-Methylphenyl Group | Enhances lipophilicity and bioavailability |
Piperazine Moiety | May influence receptor binding affinity |
The presence of these functional groups suggests that modifications could yield derivatives with enhanced efficacy or reduced toxicity.
Recent Literature
A comprehensive review on pyrazole derivatives has shown that many compounds within this class exhibit anti-inflammatory and anticancer properties. Notably:
- Compounds with similar structures have demonstrated significant activity against various cell lines, including SF-268 and NCI-H460, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
Comparative Efficacy
In a study comparing multiple pyrazole derivatives:
Compound | Cell Line | IC50 (µM) |
---|---|---|
5-Methyl-Pyrazole | MCF-7 | 0.46 |
Ethyl Derivative | A549 | 0.39 |
Novel Pyrazolo Compound | HeLa | 7.01 |
These findings illustrate the promising nature of pyrazolo compounds as potential therapeutic agents.
Q & A
Q. Basic: What are the standard synthetic protocols for 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 5-aminopyrazole derivatives with β-diketones or enamines to form the pyrazolo[1,5-a]pyrimidine core. Reaction conditions (e.g., solvent, temperature) significantly influence product selectivity .
- Step 2: Functionalization at position 7 via nucleophilic substitution or coupling reactions. For example, introducing the 4-methylpiperazine group may require palladium-catalyzed cross-coupling or direct substitution under reflux .
- Purification: Recrystallization from methanol/acetone mixtures is common, with yields optimized by adjusting stoichiometry and reaction time (e.g., 66–70% yields reported in similar syntheses) .
Q. Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm substitution patterns and piperazine integration. For example, methyl groups at positions 3 and 5 show distinct singlet signals .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ peaks for analogs in ).
- X-ray Crystallography: Resolves crystal packing and bond angles, critical for structural validation (e.g., monoclinic systems with β ≈ 95.9° observed in related compounds) .
Q. Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
- Temperature Control: Elevated temperatures (433–438 K) during cyclization reduce side products, as seen in pyrazolo[1,5-a]pyrimidine syntheses .
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency for introducing aryl/heteroaryl groups .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/acetone mixtures aid in recrystallization .
Q. Advanced: What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) to isolate contributions to bioactivity .
- Target-Specific Assays: Use kinase inhibition assays (e.g., CDK2) or receptor binding studies to clarify mechanisms. For example, piperazine-substituted analogs show enhanced affinity for kinase targets .
- Computational Modeling: Molecular docking can predict binding modes and explain discrepancies between in vitro and in vivo results .
Q. Advanced: How to design experiments to investigate the compound’s mechanism of action against kinase targets like CDK2?
Answer:
- In Vitro Kinase Assays: Measure IC50 values using fluorescence-based ADP-Glo™ assays. Compare inhibition potency with known CDK2 inhibitors (e.g., roscovitine) .
- Cellular Cytotoxicity Testing: Use cancer cell lines (e.g., MCF-7) to evaluate apoptosis induction via flow cytometry.
- Competitive Binding Studies: Employ radiolabeled ATP analogs to determine if the compound acts as an ATP-competitive inhibitor .
Q. Basic: What are the key structural features influencing this compound’s chemical reactivity?
Answer:
- Electron-Deficient Pyrimidine Core: Facilitates nucleophilic attacks at position 7, enabling substitution with piperazine or other amines .
- Methyl Groups: Enhance steric hindrance at positions 3 and 5, reducing unwanted side reactions during functionalization .
- Piperazine Moiety: The basic nitrogen in piperazine allows for salt formation, improving solubility for biological testing .
Q. Advanced: What methodologies validate interactions between this compound and DNA/protein targets?
Answer:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) for protein targets like CDK2 .
- Thermal Shift Assays: Monitor protein melting temperature (Tm) shifts to confirm stabilization upon ligand binding .
- DNA Melting Studies: Use UV-Vis spectroscopy to assess intercalation or groove-binding with plasmid DNA .
Q. Basic: How does the presence of a 4-methylpiperazine group impact pharmacokinetic properties?
Answer:
- Solubility: The basic piperazine nitrogen increases water solubility at physiological pH, enhancing bioavailability.
- Metabolic Stability: Methylation at the piperazine nitrogen reduces oxidative metabolism, prolonging half-life in vivo .
- Blood-Brain Barrier Penetration: Piperazine derivatives often exhibit improved CNS penetration due to moderate lipophilicity .
Q. Advanced: What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
Answer:
- SwissADME: Predicts logP, solubility, and bioavailability based on molecular descriptors .
- ProTox-II: Estimates hepatotoxicity and mutagenicity using structural alerts.
- Molecular Dynamics Simulations: Model interactions with cytochrome P450 enzymes to assess metabolic pathways .
Q. Advanced: How can researchers address low reproducibility in biological assays for this compound?
Answer:
- Strict Batch Control: Ensure synthetic consistency via HPLC purity checks (>95%) and NMR validation .
- Assay Standardization: Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across multiple cell lines .
- Data Normalization: Apply statistical tools (e.g., Z-factor analysis) to minimize plate-to-plate variability .
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-4-6-16(7-5-14)17-13-20-24-18(12-15(2)21-19(17)24)23-10-8-22(3)9-11-23/h4-7,12-13H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTGBIVUHUWWAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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